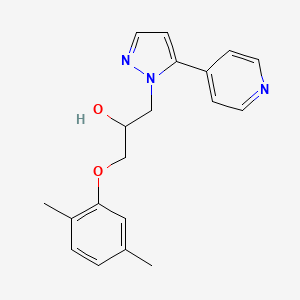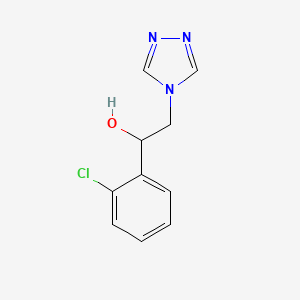
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized by several methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in various biochemical pathways. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of ammonia-oxidizing bacteria, which are involved in the nitrification of nitrogen in soil.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to reduce the loss of nitrogen from fertilizers and increase crop yield. In material science, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to be a versatile building block for the synthesis of novel materials.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, including its potential use in combination therapy for cancer, its application as a nitrification inhibitor in agriculture, and its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol and its biochemical and physiological effects.
Conclusion:
In conclusion, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized by several methods and has been studied for its biochemical and physiological effects. 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol also has some limitations, including its high cost and limited availability. There are several future directions for research on 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, including its potential use in combination therapy for cancer, its application as a nitrification inhibitor in agriculture, and its use as a building block for the synthesis of novel materials.
Synthesemethoden
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized by several methods, including a one-pot synthesis, a solvent-free synthesis, and a microwave-assisted synthesis. The one-pot synthesis involves the reaction of 2,5-dimethylphenol with 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base and a catalyst. The solvent-free synthesis involves the grinding of 2,5-dimethylphenol and 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base. The microwave-assisted synthesis involves the reaction of 2,5-dimethylphenol with 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base and a solvent under microwave irradiation. These methods have been optimized to achieve high yields and purity of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its anticancer, anti-inflammatory, and antifungal activities. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential use as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. In material science, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-3-4-15(2)19(11-14)24-13-17(23)12-22-18(7-10-21-22)16-5-8-20-9-6-16/h3-11,17,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDIIQNKNZZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C(=CC=N2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)





![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)

![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)